molecular formula C21H23Cl2NO3 B13866078 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid

5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid

Cat. No.: B13866078
M. Wt: 408.3 g/mol
InChI Key: ZXBDZLISRUNPGC-UHFFFAOYSA-N
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Description

5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid is a complex organic compound that features a tert-butyl group, a dichlorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor with tert-butyl halides under basic conditions.

    Introduction of the dichlorophenyl group: This step involves the coupling of a dichlorophenylamine with an appropriate intermediate, often using palladium-catalyzed cross-coupling reactions.

    Formation of the pentanoic acid moiety: This can be accomplished through the oxidation of a suitable precursor, such as a primary alcohol or aldehyde, using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would depend on the nature of these interactions and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)benzoic acid
  • 5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxobutanoic acid

Uniqueness

The uniqueness of 5-(5-(Tert-butyl)-2-((2,6-dichlorophenyl)amino)phenyl)-4-oxopentanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate or active ingredient in different contexts.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

5-[5-tert-butyl-2-(2,6-dichloroanilino)phenyl]-4-oxopentanoic acid

InChI

InChI=1S/C21H23Cl2NO3/c1-21(2,3)14-7-9-18(24-20-16(22)5-4-6-17(20)23)13(11-14)12-15(25)8-10-19(26)27/h4-7,9,11,24H,8,10,12H2,1-3H3,(H,26,27)

InChI Key

ZXBDZLISRUNPGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)Cl)CC(=O)CCC(=O)O

Origin of Product

United States

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